molecular formula C18H15F4N3O4 B5834544 N'-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE

N'-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE

Cat. No.: B5834544
M. Wt: 413.3 g/mol
InChI Key: DIZTVEUHEYWDAY-NUGSKGIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of N’-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE typically involves the condensation of 3-nitrobenzaldehyde with 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .

Chemical Reactions Analysis

N’-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The tetrafluoropropoxy group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively .

Properties

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-3-(2,2,3,3-tetrafluoropropoxymethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F4N3O4/c19-17(20)18(21,22)11-29-10-13-4-1-5-14(7-13)16(26)24-23-9-12-3-2-6-15(8-12)25(27)28/h1-9,17H,10-11H2,(H,24,26)/b23-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZTVEUHEYWDAY-NUGSKGIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])COCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])COCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F4N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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